Zerumbone

描述

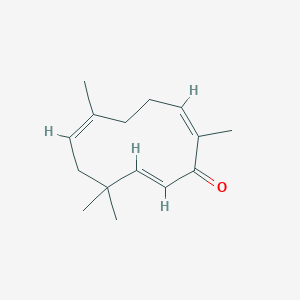

Structure

3D Structure

属性

IUPAC Name |

(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHNTRQPEMKFKO-SKTNYSRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318583 | |

| Record name | Zerumbone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-05-6 | |

| Record name | Zerumbone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zerumbone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zerumbone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 471-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Zerumbone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerumbone, a monocyclic sesquiterpene, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction and quantification. Furthermore, it elucidates key signaling pathways modulated by this promising natural compound.

Natural Sources and Distribution

This compound is predominantly found in the essential oils of various species belonging to the Zingiberaceae family, commonly known as the ginger family. The most significant and widely studied source of this compound is the rhizome of Zingiber zerumbet (L.) Smith , also known as shampoo ginger or bitter ginger.[1][2] This plant is native to tropical and subtropical regions of Asia, including India, Malaysia, and China.[1]

While Zingiber zerumbet boasts the highest concentrations, this compound is also present in other members of the Zingiberaceae family, such as Zingiber amaricans, Zingiber ottensii, Zingiber aromaticum, and various Curcuma and Alpinia species.[3] Its presence, even in smaller quantities, contributes to the overall bioactivity of the essential oils of these plants.[2]

The concentration of this compound can vary significantly depending on the plant part, geographical location, and the state of the plant material (fresh or dried).[2][4] Generally, the rhizomes contain the highest concentration of this compound, followed by the leaves, roots, and flowers.[3]

Table 1: Quantitative Distribution of this compound in Various Plant Sources

| Plant Species | Plant Part | Geographical Origin | This compound Concentration (% of essential oil or mg/g) | Reference |

| Zingiber zerumbet | Rhizome (Essential Oil) | South India | 76.3 - 84.8% | [3] |

| Zingiber zerumbet | Rhizome (Essential Oil) | Penang, Malaysia | 68.9% | [3] |

| Zingiber zerumbet | Rhizome (Essential Oil) | Tahiti | 65.3% | [3] |

| Zingiber zerumbet | Rhizome (Essential Oil) | Vietnam | 72.3% | [3] |

| Zingiber zerumbet | Rhizome (Fresh) | Not Specified | 1.81% | [3] |

| Zingiber zerumbet | Root (Fresh) | Not Specified | 0.16% | [3] |

| Zingiber zerumbet | Leaf (Fresh) | Not Specified | 0.09% | [3] |

| Zingiber zerumbet | Flower (Fresh) | Not Specified | 0.03% | [3] |

| Zingiber zerumbet var. darcyi | Rhizome (Essential Oil) | Manipur, India | 69.9% | [5] |

| Zingiber aromaticum | Not Specified | Not Specified | 17.72% | [3] |

| Curcuma longa | Rhizome (Essential Oil) | India (Dry Conditions) | 3.209 - 8.333 mg/g | [2][6] |

| Alpinia galanga | Not Specified | Sri Lanka | Not Specified | [3] |

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Zingiber zerumbet Rhizomes

This protocol details a standard laboratory procedure for the extraction and isolation of this compound.

1. Materials and Reagents:

-

Fresh rhizomes of Zingiber zerumbet

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

2. Procedure:

- Sample Preparation: Wash the fresh rhizomes thoroughly to remove any soil and debris. Slice the rhizomes into thin pieces and air-dry them in the shade for several days until they are completely dry. Grind the dried rhizomes into a fine powder.

- Solvent Extraction: Macerate the powdered rhizome material in methanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

- Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.

- Fractionation: Suspend the crude extract in water and partition successively with hexane and ethyl acetate. The this compound-rich fraction will be in the hexane and ethyl acetate extracts.

- Column Chromatography: Subject the concentrated hexane and ethyl acetate fractions to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

- Isolation and Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing pure this compound and concentrate them to yield crystalline this compound. The purity of the isolated this compound can be confirmed by HPLC, NMR, and mass spectrometry.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound in plant extracts.

1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 60:40 (acetonitrile:water), with a linear gradient to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

- Standard Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

- Sample Preparation: Accurately weigh a known amount of the plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

- Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

- Inject the sample solution and determine the peak area of this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the phosphorylation of IκBα, thereby preventing the translocation of the NF-κB p65 subunit into the nucleus. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Furthermore, this compound can suppress the phosphorylation of MAPKs like ERK, JNK, and p38, further contributing to the inhibition of the inflammatory response.[7]

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

This compound's Role in Cancer Cell Apoptosis

In the context of cancer, this compound has been demonstrated to induce apoptosis through multiple signaling cascades. One of the key mechanisms involves the modulation of the PI3K/Akt pathway. This compound can inhibit the phosphorylation of Akt, a critical survival kinase.[8] This inhibition leads to the downstream activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins such as Bcl-2. The altered Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria, which in turn activates caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[9]

Caption: this compound-induced apoptosis via inhibition of the PI3K/Akt pathway.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from its natural source.

References

- 1. This compound suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Healthy this compound: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration [mdpi.com]

- 3. Biomedical Properties of a Natural Dietary Plant Metabolite, this compound, in Cancer Therapy and Chemoprevention Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Healthy this compound: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of this compound as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer and Anti-Angiogenesis Activities of this compound Isolated from Zingiber Zerumbet – A Systematic Review [foodandnutritionjournal.org]

The Zerumbone Biosynthesis Pathway in Zingiber zerumbet: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zerumbone, a sesquiterpenoid derived from the rhizomes of shampoo ginger (Zingiber zerumbet), has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of its biosynthetic pathway is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols. Furthermore, this document presents visual representations of the core biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Zingiber zerumbet (L.) Smith, a member of the ginger family (Zingiberaceae), is a perennial herb cultivated in tropical and subtropical regions. The rhizome of this plant is a rich source of essential oils, with this compound being a predominant bioactive constituent.[1][2][3] The unique chemical structure of this compound, a cross-conjugated ketone in an 11-membered ring, contributes to its wide range of biological activities.[4] The increasing interest in this compound for pharmaceutical applications necessitates a detailed elucidation of its natural production mechanism. This guide aims to consolidate the current knowledge on the this compound biosynthesis pathway, providing a technical resource for its study and exploitation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Zingiber zerumbet originates from the ubiquitous isoprenoid pathway, specifically from the sesquiterpenoid precursor farnesyl diphosphate (FPP). The pathway comprises three key enzymatic steps to convert FPP into this compound.

Step 1: Cyclization of Farnesyl Diphosphate (FPP) by α-Humulene Synthase (ZSS1)

The first committed step in this compound biosynthesis is the cyclization of the linear precursor FPP to form the cyclic sesquiterpene, α-humulene. This reaction is catalyzed by the enzyme α-humulene synthase, designated as ZSS1 in Zingiber zerumbet.[5] The recombinant ZSS1 enzyme, when expressed in Escherichia coli, primarily produces α-humulene (approximately 95%) with a minor byproduct, β-caryophyllene (around 5%).[5]

Step 2: Hydroxylation of α-Humulene by α-Humulene 8-Hydroxylase (CYP71BA1)

The second step involves the regiospecific hydroxylation of α-humulene at the C8 position to yield 8-hydroxy-α-humulene. This reaction is catalyzed by a cytochrome P450 enzyme, α-humulene 8-hydroxylase, which has been identified as CYP71BA1.[6] This enzyme is a member of the CYP71 family and its activity is dependent on NADPH.[6][7]

Step 3: Oxidation of 8-hydroxy-α-humulene by a Short-Chain Dehydrogenase/Reductase (SDR)

The final step in the pathway is the oxidation of the hydroxyl group of 8-hydroxy-α-humulene to a ketone, resulting in the formation of this compound. This dehydrogenation reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR) family enzyme. While a specific SDR from Zingiber zerumbet has been implicated, detailed characterization is ongoing.

Quantitative Data

Enzyme Kinetics

Kinetic parameters for α-humulene synthase (ZSS1) from Zingiber zerumbet have been determined using a spectrophotometric malachite green assay.[8]

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Vmax (µM/s) | Reference |

| α-Humulene Synthase (ZSS1) | Farnesyl pyrophosphate (FPP) | 2.5 ± 0.4 | 0.49 | 0.49 ± 0.02 | [8] |

| α-Humulene Synthase (ZSS1) | Geranyl pyrophosphate (GPP) | 33.7 ± 5.6 | - | 0.19 ± 0.01 | [8] |

| α-Humulene Synthase (ZSS1) | Neryl pyrophosphate (NPP) | 21.8 ± 3.1 | - | 0.20 ± 0.01 | [8] |

Note: Kinetic data for CYP71BA1 and the specific short-chain dehydrogenase from Zingiber zerumbet are not yet available in the literature.

Metabolite Concentrations in Zingiber zerumbet Rhizome

The concentration of this compound and its precursor α-humulene can vary depending on the geographical origin and processing of the rhizomes.

| Compound | Concentration Range (% w/w of essential oil) | Analytical Method | Reference |

| This compound (fresh rhizome) | 8.1 - 84.8% | GC-FID/MS | [9] |

| This compound (dried rhizome) | 1.2 - 35.5% | GC-FID/MS | [9] |

| α-Humulene (fresh rhizome) | ~6.5 - 12.9% | GC-FID/MS | [9][10] |

| This compound (dried rhizome, various locations in Thailand) | 0.55 - 1.38% w/w | UHPLC | [11] |

| This compound (ethanol extract) | 242.73 mg/g | RP-HPLC | [12] |

Experimental Protocols

Heterologous Expression and Purification of α-Humulene Synthase (ZSS1)

This protocol is adapted from studies on the expression of ZSS1 in E. coli.[8][13]

-

Gene Cloning and Vector Construction: The coding sequence of ZSS1 is cloned into an appropriate expression vector, such as pET16b, often with an N-terminal polyhistidine tag for purification.

-

Bacterial Strain and Culture Conditions: E. coli BL21(DE3) is a suitable host strain. Cells transformed with the expression plasmid are grown in a rich medium like Super Broth (SB) supplemented with the appropriate antibiotic (e.g., 100 µg/mL carbenicillin) at 37°C with shaking.

-

Induction of Protein Expression: When the optical density at 600 nm (OD600) reaches approximately 1.0, protein expression is induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.15 mM. The culture is then incubated at a lower temperature, such as 20°C, for 24 hours to enhance soluble protein production.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication. The polyhistidine-tagged ZSS1 is purified from the soluble fraction of the cell lysate using Co2+-NTA affinity chromatography.

Enzyme Assay for α-Humulene Synthase (ZSS1)

A spectrophotometric malachite green assay can be used for the high-throughput determination of ZSS1 activity by quantifying the released pyrophosphate.[8]

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl2, 5 mM sodium ascorbate, 5 mM DTT) containing a known concentration of the substrate (FPP) and purified ZSS1 enzyme. The reaction is initiated by the addition of the enzyme.

-

Coupled Enzyme Reaction: The pyrophosphate (PPi) released during the synthase reaction is hydrolyzed to two molecules of orthophosphate (Pi) by the addition of inorganic pyrophosphatase.

-

Colorimetric Detection: The reaction is quenched by adding a malachite green/molybdate reagent. The resulting green-colored phosphomolybdate complex is quantified by measuring the absorbance at 625 nm.

-

Kinetic Analysis: Initial reaction rates are determined at various substrate concentrations and the kinetic parameters (KM and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression.

Functional Characterization of CYP71BA1 (α-Humulene 8-Hydroxylase)

This protocol is based on the heterologous expression of CYP71BA1 in yeast.[6][7]

-

Yeast Expression System: The cDNA of CYP71BA1 is cloned into a yeast expression vector. The recombinant plasmid is then transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

In Vivo Conversion: The transformed yeast cells are cultured, and α-humulene is added to the culture medium. The cells are further incubated to allow for the enzymatic conversion of α-humulene to 8-hydroxy-α-humulene.

-

Extraction and Analysis: The reaction products are extracted from the culture medium using an organic solvent (e.g., ethyl acetate). The extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 8-hydroxy-α-humulene. A control experiment with yeast transformed with an empty vector should be performed to confirm that the product is a result of CYP71BA1 activity. The requirement for NADPH can be confirmed in in-vitro assays using microsomal preparations from the recombinant yeast.

Dehydrogenase Assay (General Protocol)

A general spectrophotometric assay can be adapted to measure the activity of the short-chain dehydrogenase involved in the final step of this compound biosynthesis.[14][15]

-

Reaction Mixture: The assay mixture contains a suitable buffer, the substrate (8-hydroxy-α-humulene), the cofactor (NAD+ or NADP+), and the partially purified or crude enzyme extract.

-

Monitoring the Reaction: The progress of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1).

Quantitative Analysis of this compound and α-Humulene in Rhizome

This protocol outlines a general procedure for the extraction and quantification of this compound and its precursors from Zingiber zerumbet rhizomes.[10][11][12]

-

Sample Preparation: Fresh or dried rhizomes are ground into a fine powder.

-

Extraction: The powdered rhizome is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration, sonication, or Soxhlet extraction.

-

Analysis by Chromatography: The crude extract is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

HPLC: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is performed at a wavelength where this compound has maximum absorbance (around 254 nm).

-

GC-MS: The extract is injected into a GC equipped with a suitable capillary column (e.g., DB-5MS). The compounds are separated based on their boiling points and identified by their mass spectra.

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards at known concentrations.

Regulatory Aspects of this compound Biosynthesis

The expression of this compound biosynthesis genes is spatially and temporally regulated. Transcripts of both ZSS1 and CYP71BA1 are almost exclusively detected in the rhizomes of Zingiber zerumbet.[5][6] Furthermore, the expression of ZSS1 is upregulated in response to treatment with methyl jasmonate (MeJA), a plant hormone involved in defense responses.[5] This suggests that this compound may play a role in the plant's defense mechanisms.

The MeJA signaling pathway leading to the activation of terpene biosynthesis is well-studied in other plant species and likely follows a similar cascade in Zingiber zerumbet. This pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors such as MYC2. MYC2 can then activate other transcription factors, like MYB24, which directly bind to the promoters of terpene synthase genes to induce their expression.[16][17][18]

Visualizations

Diagrams of Pathways and Workflows

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Caption: A proposed model for the MeJA-mediated regulation of this compound biosynthesis.

Caption: A generalized workflow for the study of the this compound biosynthesis pathway.

Conclusion and Future Perspectives

This technical guide has synthesized the current understanding of the this compound biosynthesis pathway in Zingiber zerumbet. The identification and characterization of the key enzymes—α-humulene synthase (ZSS1), α-humulene 8-hydroxylase (CYP71BA1), and a short-chain dehydrogenase—have laid the groundwork for metabolic engineering strategies aimed at enhancing this compound production. The provided quantitative data and experimental protocols offer a valuable resource for researchers initiating or advancing their work in this area.

Future research should focus on several key areas. Firstly, the detailed kinetic characterization of CYP71BA1 and the specific short-chain dehydrogenase from Zingiber zerumbet is crucial for a complete understanding of the pathway's flux control. Secondly, a more in-depth investigation into the transcriptional regulation of the entire pathway, including the identification of specific cis-regulatory elements and their interacting transcription factors in Zingiber zerumbet, will be vital for manipulating this compound accumulation. Finally, the elucidation of potential feedback inhibition mechanisms and the role of subcellular compartmentation will provide a more holistic view of this compound biosynthesis. Advances in these areas will undoubtedly accelerate the development of sustainable and high-yield production platforms for this pharmacologically important natural product.

References

- 1. Zingiber zerumbet (L.) Smith: A Review of Its Ethnomedicinal, Chemical, and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantsjournal.com [plantsjournal.com]

- 3. Zingiber zerumbet : A Scoping Review of its Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.utm.my [eprints.utm.my]

- 5. Molecular cloning and functional characterization of alpha-humulene synthase, a possible key enzyme of this compound biosynthesis in shampoo ginger (Zingiber zerumbet Smith) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zingiber zerumbet CYP71BA1 catalyzes the conversion of α-humulene to 8-hydroxy-α-humulene in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substrate specificity of α‐humulene synthase from Zingiber zerumbet Smith and determination of kinetic constants by a spectrophotometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 12. Standardized ethanol extract, essential oil and this compound of Zingiber zerumbet rhizome suppress phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 15. sserc.org.uk [sserc.org.uk]

- 16. ives-openscience.eu [ives-openscience.eu]

- 17. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L. [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

Zerumbone: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerumbone, a natural monocyclic sesquiterpene derived from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention in oncological research for its potent anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its signaling pathway modulation, induction of apoptosis, and cell cycle arrest. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways.

Core Anticancer Mechanisms of this compound

This compound's anticancer activity is multifaceted, targeting several key cellular processes involved in tumor growth, survival, and metastasis. The primary mechanisms include the modulation of critical signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell division cycle.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with multiple signaling cascades that are often dysregulated in cancer.

1. NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and chemoresistance. This compound effectively suppresses NF-κB activation induced by various carcinogens.[1] It achieves this by inhibiting the IκBα kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of downstream target genes involved in cell survival and metastasis, such as Bcl-2, cyclin D1, COX-2, and MMP-9.[1][2]

2. STAT3 Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, promotes cell proliferation, survival, and angiogenesis. This compound has been shown to suppress STAT3 activation in a dose- and time-dependent manner in various cancer cells, including renal cell carcinoma.[3] This inhibition is mediated through the suppression of upstream kinases such as JAK1, JAK2, and c-Src.[3][4] Furthermore, this compound can induce the expression of the tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[3][5] The inhibition of STAT3 signaling leads to the downregulation of its target genes, including cyclin D1, survivin, and VEGF.[5]

3. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to inhibit the proliferation of hepatocellular carcinoma cells by suppressing this pathway.[5][6] By inhibiting PI3K/Akt/mTOR signaling, this compound can induce G2/M cell cycle arrest and apoptosis.[5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound treatment leads to an increase in the production of reactive oxygen species (ROS).[7][8][9] This oxidative stress can cause a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[6][8] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[6] this compound also modulates the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby promoting the mitochondrial apoptotic pathway.[5][10]

-

Extrinsic Pathway: In some cancer cells, such as leukemia cells, this compound can induce the expression of Fas (CD95) and Fas Ligand (CD95L), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.[6]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The most commonly observed effects are G2/M and G0/G1 phase arrest.

-

G2/M Phase Arrest: In many cancer cell lines, including breast, oral, and hepatocellular carcinoma, this compound induces cell cycle arrest at the G2/M phase.[5][6] This is often associated with the downregulation of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1).[6]

-

G0/G1 Phase Arrest: In other cancer types, like prostate and some breast cancer cells, this compound causes an arrest in the G0/G1 phase.[5][7] This effect is linked to the inhibition of the IL-6/JAK2/STAT3 pathway and the subsequent downregulation of cyclin D1.[5]

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for its potency.

| Cancer Type | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 23.0 | ~105.4 | [11] |

| MDA-MB-231 | 24.3 | ~111.3 | [11] | |

| MCF-7 | 126.7 | ~580.5 | [2][7] | |

| Cervical Cancer | HeLa | 6.4 | ~29.3 | [11] |

| Liver Cancer | HepG2 | 6.20 | ~28.4 | [11] |

| HepG2 | 3.45 | ~15.8 | [10] | |

| Laryngeal Carcinoma | Hep-2 | - | 15 | [12] |

| Leukemia | Jurkat | 11.9 (24h) | ~54.5 | [13] |

| 8.6 (48h) | ~39.4 | [13] | ||

| 5.4 (72h) | ~24.7 | [13] | ||

| HL-60 | 22.29 (6h) | ~102.1 | [14] | |

| 9.12 (12h) | ~41.8 | [14] | ||

| 2.27 (18h) | ~10.4 | [14] | ||

| Colon Cancer | HCT116 | - | 25 (used for apoptosis studies) | [1] |

Detailed Experimental Methodologies

The following are generalized protocols for key experiments commonly used to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, late apoptotic/necrotic cells are Annexin V- and PI-positive, and necrotic cells are Annexin V-negative and PI-positive.

Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Plate cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in key signaling pathways.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

Conclusion

This compound exhibits significant anticancer potential through its ability to modulate multiple oncogenic signaling pathways, induce apoptosis, and cause cell cycle arrest. Its pleiotropic effects on cancer cells, targeting key regulators of proliferation, survival, and metastasis, make it a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for the scientific community engaged in the development of novel cancer therapies. The detailed methodologies and visual representations of signaling pathways are intended to facilitate further research into this potent natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Biomedical Applications of this compound and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a bioactive sesquiterpene, induces G2/M cell cycle arrest and apoptosis in leukemia cells via a Fas‐ and mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Potential of this compound as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces G2/M cell cycle arrest and apoptosis via mitochondrial pathway in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor effects of this compound from Zingiber zerumbet in P-388D1 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Zerumbone's Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Zerumbone, a natural sesquiterpene derived from the rhizomes of Zingiber zerumbet Smith, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in the context of inflammation. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms underlying this compound's anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and signaling molecules across different experimental models.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Mediator | Cell Type/Model | IC50 / Effective Concentration | Reference |

| Nitric Oxide (NO) | LPS-activated J774A.1 macrophages | Significant repression at 10–50 μM | [1] |

| Prostaglandin E2 (PGE2) | LPS-activated J774A.1 macrophages | Inhibition observed | [2] |

| Reactive Oxygen Species (ROS) | Zymosan/PMA-activated macrophages | IC50: 4.97 ± 0.1 μg/mL | [3] |

| Reactive Oxygen Species (ROS) | Zymosan/PMA-activated human whole blood | IC50: 16.3 ± 0.1 μg/mL | [3] |

| Reactive Oxygen Species (ROS) | Zymosan/PMA-activated polymorphonuclear neutrophils (PMNs) | IC50: 23.7 ± 0.1 μg/mL | [3] |

| Tumor Necrosis Factor-α (TNF-α) | LPS-activated murine peritoneal macrophages | Decreased at 50 μM | [1] |

| Interleukin-6 (IL-6) | LPS-activated J774A.1 macrophages | Significant attenuation | [1] |

| Interleukin-1β (IL-1β) | LPS/ATP-activated J774A.1 macrophages | Suppression observed | [2] |

| iNOS Protein Expression | LPS-activated J774A.1 macrophages | Inhibition observed | [2] |

| COX-2 Protein Expression | LPS-activated J774A.1 macrophages | Inhibition observed | [2] |

Table 2: Modulatory Effects of this compound on Signaling Pathways

| Signaling Pathway/Molecule | Cell Type/Model | Effect and Concentration | Reference |

| NF-κB Activity | LPS-activated J774A.1 cells | Decreased activity | [2] |

| ERK Phosphorylation | LPS-activated J774A.1 cells | Repressed | [2] |

| p38 MAPK Phosphorylation | LPS-activated BV-2 microglial cells | ~50% reduction at 10 μM | [4] |

| JNK Phosphorylation | LPS-activated BV-2 microglial cells | Significant inhibition at 10 μM | [4] |

| Nrf2 Nuclear Translocation | Mouse epidermal JB6 cells | Enhanced at 10 μmol/L | [5] |

| Heme Oxygenase-1 (HO-1) Expression | Mouse epidermal JB6 cells | Increased with 10 μmol/L this compound | [5] |

| NLRP3 Inflammasome Activation | LPS/ATP-activated J774A.1 cells | Inhibited | [2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. These include the NF-κB and MAPK pathways, which are central to the inflammatory response, the Nrf2 antioxidant response pathway, and the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of inflammatory gene expression.[6]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been demonstrated to differentially inhibit the phosphorylation, and thus activation, of these MAPKs. Notably, it significantly represses the phosphorylation of ERK and shows strong inhibitory effects on JNK and p38 phosphorylation in response to inflammatory stimuli.[2][4][7]

Caption: this compound modulates MAPK signaling pathways.

Activation of Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage triggered by inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can induce the nuclear translocation of Nrf2.[5][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[5][8]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound has been found to suppress the activation of the NLRP3 inflammasome.[2] This inhibition leads to a reduction in the secretion of mature IL-1β, a potent pyrogen and inflammatory mediator.[1][2]

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., J774A.1, RAW 264.7) and human monocytic cell lines (e.g., U937, THP-1) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours) depending on the specific assay.[1]

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is quantified using a BCA protein assay.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-p38, p-JNK, IκBα, NF-κB p65, iNOS, COX-2, Nrf2, HO-1) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Sample and Standard Incubation: Cell culture supernatants and a series of known standard concentrations of the cytokine are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific to the cytokine is added.

-

Enzyme Conjugate and Substrate: Streptavidin-HRP conjugate is added, followed by a TMB substrate solution to produce a colorimetric reaction.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by comparison to the standard curve.[9]

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Sample Collection: Cell culture supernatant is collected after treatment.

-

Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.[10]

-

Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.[10]

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the anti-inflammatory activity of compounds in vivo.

-

Animal Model: Mice are typically used for this assay.[11]

-

Compound Administration: this compound is administered to the animals (e.g., intraperitoneally) at various doses prior to the induction of inflammation.[11]

-

Induction of Edema: A subcutaneous injection of carrageenan (a phlogistic agent) into the plantar surface of the mouse's hind paw induces a localized inflammatory response and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema by the compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Caption: A representative experimental workflow for in vitro studies.

References

- 1. This compound Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulation of this compound via Decreasing the Production of Reactive Oxygen Species from Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound from Zingiber zerumbet Ameliorates Lipopolysaccharide-Induced ICAM-1 and Cytokines Expression via p38 MAPK/JNK-IκB/NF-κB Pathway in Mouse Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces heme oxygenase-1 expression in mouse skin and cultured murine epidermal cells through activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol Griess Test [protocols.io]

- 11. Anti-inflammatory effect of this compound on acute and chronic inflammation models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Zerumbone's Antioxidant and Free Radical Scavenging Capabilities: A Technical Guide

Introduction: Zerumbone, a natural sesquiterpenoid and the primary bioactive compound isolated from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Among its many properties, its potent antioxidant and free radical scavenging effects are of particular interest for their therapeutic potential in mitigating oxidative stress-related pathologies.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of this compound's antioxidant activity, detailing its quantitative efficacy, the underlying molecular mechanisms and signaling pathways, and the experimental protocols used for its evaluation.

Quantitative Antioxidant and Free Radical Scavenging Activity

This compound demonstrates significant antioxidant and free radical scavenging activity across a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for quantifying this activity. The data presented below, collated from multiple studies, highlights this compound's efficacy in scavenging various free radicals and inhibiting oxidative processes.

Table 1: In Vitro Free Radical Scavenging and Antioxidant Activity of this compound and its Extracts

| Assay Type | Test Substance | IC50 / EC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic Extract of Z. zerumbet Rhizome (MEZZR) | 3.43 ± 1.25 | [4] |

| DPPH Radical Scavenging | Chloroform Extract of Z. zerumbet | 2.09 | [5] |

| DPPH Radical Scavenging | Callus Extract of Z. zerumbet | EC50: 254.55 | [6] |

| DPPH Radical Scavenging | Z. zerumbet Rhizome Essential Oil (ZZEO) | 83,900 ± 50 | [7] |

| ABTS Radical Scavenging | Methanolic Extract of Z. zerumbet Rhizome (MEZZR) | 11.38 ± 1.39 | [4] |

| Nitric Oxide Scavenging | Methanolic Extract of Z. zerumbet Rhizome (MEZZR) | 23.12 ± 3.39 | [4] |

| Superoxide Anion Scavenging | Hexane Extract of Z. zerumbet Rhizome (HXZZ) | 844.02 | [8] |

| Ferric Reducing Antioxidant Power (FRAP) | Hexane Extract of Z. zerumbet Rhizome (HXZZ) | EC50: 152.05 | [8] |

| Lipid Peroxidation Inhibition | Methanolic Extract of Z. zerumbet Rhizome (MEZZR) | 16.47 ± 1.47 | [4] |

Table 2: Inhibition of Cellular Reactive Oxygen Species (ROS) by this compound

| Cell Type | Activator | IC50 Value (µg/mL) | Reference |

| Human Whole Blood | Zymosan | 16.3 ± 0.1 | [9][10][11] |

| Human Polymorphonuclear Neutrophils (PMNs) | Zymosan | 23.7 ± 0.1 | [9][10][11] |

| Murine Macrophages | Phorbol Myristate Acetate (PMA) | 4.97 ± 0.1 | [9][10][11] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct free radical scavenging and the modulation of endogenous antioxidant defense systems.

-

Direct Free Radical Scavenging: The chemical structure of this compound, particularly its α,β-unsaturated carbonyl group, is believed to contribute to its ability to directly neutralize free radicals.[12][13]

-

Upregulation of Endogenous Antioxidant Enzymes: A primary mechanism of this compound's antioxidant activity is its ability to upregulate the expression of phase II detoxifying and antioxidant enzymes.[14] This is predominantly achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][15][16] Activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH).[15][16][17]

-

Modulation of Pro-inflammatory and Pro-oxidant Pathways: this compound has been shown to suppress the activation of pro-inflammatory pathways such as NF-κB and STAT3, which are often linked to increased oxidative stress.[18] By inhibiting these pathways, this compound can reduce the production of inflammatory mediators and associated ROS.[18]

Key Signaling Pathways

The Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis and a key target of this compound.[15][19] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15] Electrophilic compounds like this compound can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14][15] This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus, where it activates the transcription of ARE-dependent antioxidant genes.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Biomedical Applications of this compound and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant, cytotoxic and apoptotic activities of the rhizome of Zingiber zerumbet Linn. in Ehrlich ascites carcinoma bearing Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allmedicaljournal.com [allmedicaljournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. Immunomodulation of this compound via Decreasing the Production of Reactive Oxygen Species from Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Exhibits Antiphotoaging and Dermatoprotective Properties in Ultraviolet A-Irradiated Human Skin Fibroblast Cells via the Activation of Nrf2/ARE Defensive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Exhibit Protective Effect against Zearalenone Induced Toxicity via Ameliorating Inflammation and Oxidative Stress Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound protects human skin keratinocytes against UVA-irradiated damages through Nrf2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of this compound, a Phytochemical Sesquiterpenoid from Zingiber zerumbet Smith, in Maintaining Macrophage Polarization and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

Zerumbone: A Technical Guide to its Antimicrobial Effects Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zerumbone, a natural monocyclic sesquiterpene derived from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention for its diverse pharmacological activities, including potent antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial effects of this compound against a range of pathogenic bacteria. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated view of the current data, experimental methodologies, and known mechanisms of action. The increasing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and this compound presents a promising natural compound for further investigation and development.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against various pathogenic bacteria using standardized methods. The following tables summarize the key quantitative data from multiple studies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus mutans | ATCC 35668 | 250 | [1][2][3] |

| Streptococcus mutans | - | 62.5 - 208.0 | [4] |

| Staphylococcus aureus | - | 52.0 - 166.6 | [4] |

| Staphylococcus aureus (MRSA) | NCTC 13277 | 125 | [4] |

| Escherichia coli | - | 104.1 - 208.0 | [4] |

| Pseudomonas aeruginosa | - | 0.19 - 0.38 (mg/mL) | [5] |

| Vibrio parahemolyticus | - | 128 | [6] |

| Bacillus cereus | - | 128 - 256 | [6] |

| Sarcina lutea | - | 128 - 256 | [6] |

| Salmonella typhi | - | 128 - 256 | [6] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

| Bacterial Species | Strain | MBC (µg/mL) | Reference |

| Streptococcus mutans | ATCC 35668 | 500 | [1][2][3] |

| Various Pathogens | - | 62.50 - 625.00 | [4] |

Table 3: Zone of Inhibition of this compound against Pathogenic Bacteria

| Bacterial Species | Concentration | Zone of Inhibition (mm) | Reference |

| Pseudomonas aeruginosa | - | 9.42 | [7][8] |

| Staphylococcus aureus | - | 12 | [9] |

| Escherichia coli | - | 11 | [9] |

| Vibrio parahemolyticus | 400 µ g/disc | 10 | [6] |

Experimental Protocols

The following sections detail the common methodologies employed in the cited studies to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The microdilution method, in accordance with the Clinical & Laboratory Standards Institute (CLSI) guidelines, is a frequently used technique to determine the MIC and MBC of this compound.[1]

-

Bacterial Strains and Culture Conditions: Standard and clinical isolates of pathogenic bacteria are used. Bacteria are typically cultured in appropriate broth, such as Brain Heart Infusion (BHI) broth for S. mutans, and incubated under specific atmospheric conditions (e.g., anaerobic for S. mutans) and temperatures (e.g., 37°C).[2]

-

Preparation of this compound Solutions: A stock solution of this compound is prepared, often using a solvent like dimethyl sulfoxide (DMSO) or solubilizing agents such as Tween 20 to ensure homogeneity.[1][7] Serial dilutions are then made in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation and Incubation: A standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) is added to each well containing the different concentrations of this compound.[10] The plates are then incubated for a specified period, typically 24 to 48 hours, under the required growth conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth, which is often assessed by measuring the turbidity of the wells using a spectrophotometer at a specific wavelength (e.g., 600 nm).[1]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated, and the MBC is identified as the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in bacterial colonies.[2]

Agar Diffusion Method (Zone of Inhibition)

The agar diffusion method is utilized to assess the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition.[7][8]

-

Preparation of Agar Plates and Inoculum: A standardized suspension of the test bacterium is uniformly spread over the surface of an appropriate agar medium.

-

Application of this compound: Sterile paper discs impregnated with a known concentration of this compound are placed onto the inoculated agar surface.[6]

-

Incubation: The plates are incubated under suitable conditions for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of this compound.[7][8]

Time-Kill Curve Assay

This assay is performed to evaluate the bactericidal or bacteriostatic activity of this compound over time.[1][2]

-

Experimental Setup: A standardized bacterial suspension is exposed to different concentrations of this compound (e.g., at MIC and 2x MIC).

-

Sampling and Viable Count: At various time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), aliquots are taken from the test and control cultures.[1][2] Serial dilutions are performed, and the samples are plated on agar to determine the number of viable bacterial cells (CFU/mL).

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A significant reduction in the viable count over time in the presence of this compound indicates bactericidal activity. For instance, after 24 hours of exposure to 250 and 500 μg/mL of this compound, viable S. mutans cells were reduced by 65.46% and 70.62%, respectively.[1] At a concentration of 500 μg/mL, all S. mutans were reported to be killed between 48 and 72 hours.[1][2]

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and inhibiting virulence factors such as biofilm formation.

Disruption of Bacterial Cell Membrane Integrity

A key mechanism of this compound's antibacterial activity is the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11] Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that this compound causes membrane depolarization and an increase in membrane permeability.[4][12] The α,β-unsaturated carbonyl group within the this compound structure is believed to be responsible for this membrane-rupturing effect.[6]

Inhibition of Biofilm Formation

This compound has demonstrated significant activity against the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. It has been shown to inhibit biofilm formation and eradicate pre-formed biofilms of various pathogens, including Acinetobacter baumannii, Bacteroides fragilis, and dual-species biofilms of Candida albicans and Staphylococcus aureus.[9][13][14] This anti-biofilm activity is often observed at sub-inhibitory concentrations, suggesting that this compound can interfere with the signaling and structural components necessary for biofilm development without directly killing the bacteria.[9]

Downregulation of Virulence-Associated Genes

This compound's antimicrobial and anti-biofilm effects are also linked to its ability to modulate the expression of genes associated with virulence. In Acinetobacter baumannii, this compound has been shown to downregulate the expression of genes related to biofilm formation and virulence, such as adeA, adeB, adeC, and bap.[9][11] Furthermore, in Bacteroides fragilis, this compound significantly suppressed the expression of the efflux pump-related gene bmeB12, which is associated with biofilm formation.[7][14] This suggests that this compound can interfere with bacterial signaling pathways that control the expression of virulence factors.

Conclusion and Future Directions

This compound has demonstrated significant and broad-spectrum antimicrobial activity against a variety of pathogenic bacteria. Its multifaceted mechanism of action, which includes cell membrane disruption, inhibition of biofilm formation, and downregulation of virulence-associated genes, makes it a compelling candidate for the development of new antimicrobial therapies. The quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigations.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound within bacterial cells. A deeper understanding of its interaction with bacterial two-component systems and quorum sensing pathways could reveal further avenues for its therapeutic application. Additionally, in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of this compound in treating bacterial infections. The development of novel delivery systems to enhance its bioavailability and targeted delivery will also be critical in translating the promising in vitro findings into effective clinical treatments. As the threat of antimicrobial resistance continues to grow, natural products like this compound offer a valuable and largely untapped resource for the discovery of next-generation antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. This compound Restores Gut Microbiota Composition in ETBF Colonized AOM/DSS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-biofilm and antimicrobial effects of this compound against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 10. Bacterial Efflux Pump Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. Healthy this compound: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Review of the Biomedical Applications of this compound and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

Zerumbone: A Deep Dive into its Bioavailability and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zerumbone, a natural sesquiterpenoid primarily isolated from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Despite its therapeutic promise, the clinical translation of this compound is significantly hampered by its poor aqueous solubility, leading to low bioavailability and limiting its systemic exposure upon oral administration. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetic profile. It delves into the experimental data available for both unmodified this compound and its enhanced formulations, details the methodologies used in these studies, and explores the key signaling pathways modulated by this compound. This document aims to serve as a critical resource for researchers and professionals in drug development, highlighting the challenges and opportunities in harnessing the full therapeutic potential of this compound.

Physicochemical Properties and Bioavailability Challenges

This compound is a lipophilic compound with a molecular formula of C₁₅H₂₂O.[1] Its poor water solubility, estimated to be around 1 to 1.5 mg/L at 25°C, is the primary barrier to its oral bioavailability.[1] This inherent hydrophobicity leads to inadequate dissolution in the gastrointestinal tract, poor absorption, and consequently, low and variable plasma concentrations, which significantly curtails its preclinical and clinical development.[1]

Pharmacokinetic Profile of this compound

Comprehensive pharmacokinetic data for this compound, particularly following oral administration, is limited in publicly available literature. However, existing studies consistently point towards low systemic exposure. To circumvent this limitation, various formulation strategies are being explored to enhance its bioavailability.

Unmodified this compound

Direct pharmacokinetic studies on unmodified this compound are scarce. The available information suggests rapid metabolism and elimination, contributing to its low plasma concentration after oral dosing.

Bioavailability Enhancement Strategies

To address the challenge of poor bioavailability, researchers have focused on advanced drug delivery systems.

NLCs are colloidal drug delivery systems composed of a blend of solid and liquid lipids, which can encapsulate lipophilic drugs like this compound, thereby improving their solubility and absorption. While specific in vivo pharmacokinetic data for this compound-loaded NLCs is not extensively reported in readily available literature, studies have demonstrated their potential to improve the efficacy of this compound in preclinical models, suggesting enhanced bioavailability.[2]

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been investigated for its ability to form a complex with this compound. While one study noted a negligible effect of HP-β-CD on the pharmacokinetic parameters of this compound when administered intravenously and intraperitoneally, another study in rabbits, rats, and mice suggested that the ZER/HPβCD complex improved pharmacokinetic parameters over pure this compound.[1][3]

Table 1: Summary of Available Pharmacokinetic Information for this compound and its Formulations

| Formulation | Animal Model | Route of Administration | Key Findings | Citation(s) |

| This compound in Carboxymethyl cellulose sodium salt (CMC) | Rabbits, Rats, Mice | Intraperitoneal | Used as a suspension for in vivo studies. | [3] |

| This compound/HP-β-CD Inclusion Complex | Rabbits, Rats, Mice | Intravenous | Improved pharmacokinetic parameters compared to pure this compound. | [3] |

| This compound/HP-β-CD Inclusion Complex | Not Specified | Intravenous, Intraperitoneal | Negligible effect on pharmacokinetic parameters compared to this compound alone. | [1] |

Note: Specific quantitative data (Cmax, Tmax, AUC, half-life) for oral administration of this compound and its formulations are not consistently reported in the available literature, highlighting a significant data gap.

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol describes a common method for preparing this compound-loaded NLCs using the hot high-pressure homogenization technique.

Workflow for NLC Preparation

Caption: Workflow for the preparation of this compound-loaded NLCs.

Materials:

-

Solid lipid (e.g., Precirol ATO 5)

-

Liquid lipid (e.g., Miglyol 812)

-

This compound

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Distilled water

Procedure:

-

Lipid Phase Preparation: The solid and liquid lipids are weighed and melted together at a temperature approximately 5-10°C above the melting point of the solid lipid. This compound is then dissolved in this molten lipid mixture.

-

Aqueous Phase Preparation: The surfactant(s) are dissolved in distilled water and heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles at a high pressure (e.g., 500-1500 bar). This step is crucial for reducing the particle size to the nanometer range.

-

Cooling and NLC Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid matrix and the formation of the this compound-loaded NLCs.

Quantification of this compound in Plasma by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for pharmacokinetic studies. The following is a general protocol for the analysis of this compound in plasma.